An In-depth Technical Guide to the Mechanism of Action of 5MPN
An In-depth Technical Guide to the Mechanism of Action of 5MPN
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate (5MPN) is a first-in-class, potent, and selective small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4).[1][2] By competitively targeting the fructose-6-phosphate (F6P) binding site of the PFKFB4 kinase domain, 5MPN effectively disrupts a key regulatory node in cellular glucose metabolism.[1][2] This inhibition leads to a significant reduction in the intracellular concentration of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[3][4] The consequent decrease in glycolytic flux and ATP production culminates in cell cycle arrest at the G1 phase and a marked suppression of proliferation in various cancer cell lines.[1][3] Preclinical studies have demonstrated the oral bioavailability and anti-tumor efficacy of 5MPN in vivo, highlighting its potential as a promising therapeutic agent for cancers dependent on aerobic glycolysis.[3][5]
Core Mechanism of Action
5MPN exerts its biological effects through the targeted inhibition of PFKFB4, a bifunctional enzyme that plays a critical role in regulating glycolytic flux. The primary mechanism involves the following key steps:
-
Competitive Inhibition of PFKFB4: 5MPN acts as a competitive inhibitor at the fructose-6-phosphate (F6P) binding site within the kinase domain of PFKFB4.[1][2] This prevents the natural substrate, F6P, from binding and being phosphorylated.
-
Reduction of Intracellular Fructose-2,6-Bisphosphate (F2,6BP): The inhibition of PFKFB4's kinase activity leads to a dose-dependent decrease in the intracellular levels of F2,6BP.[1][4] F2,6BP is a powerful allosteric activator of PFK-1, a crucial enzyme that commits glucose to the glycolytic pathway.
-
Decreased Glycolytic Flux and ATP Production: The reduction in F2,6BP levels alleviates the allosteric activation of PFK-1, resulting in a significant decrease in the rate of glycolysis.[3] This metabolic shift leads to a reduction in cellular ATP production.[3]
-
Cell Cycle Arrest and Anti-proliferative Effects: The diminished energy supply, in the form of reduced ATP, triggers cellular stress responses that lead to cell cycle arrest at the G1 phase.[1][6] This ultimately suppresses the proliferation of cancer cells that are highly dependent on glycolysis for their energy and anabolic needs.[1][3]
Quantitative Data
The following tables summarize the key quantitative data associated with the mechanism of action and efficacy of 5MPN.
Table 1: In Vitro Efficacy of 5MPN
| Parameter | Value | Cell Line(s) | Reference |
| PFKFB4 Inhibition (Ki) | 8.6 µM | Recombinant Human PFKFB4 | [1][2] |
| F2,6BP Reduction (at 24 hours) | Dose-dependent | H460 | [4] |
| 5 µM 5MPN: 2.3 ± 0.05 pmol/mg protein | [4] | ||
| 10 µM 5MPN: 1.52 ± 0.2 pmol/mg protein | [4] | ||
| 20 µM 5MPN: 0.75 ± 0.09 pmol/mg protein | [4] | ||
| 30 µM 5MPN: 0.43 ± 0.1 pmol/mg protein | [4] | ||
| Cell Growth Inhibition | Dose-dependent | H460, H1299, H441, H522, A549 | [1] |
Table 2: In Vivo Efficacy of 5MPN
| Parameter | Value | Animal Model | Reference |
| Administration Route | Oral (p.o.) | Syngeneic mice with Lewis lung carcinomas, Athymic mice with H460 xenografts | [1] |
| Dosage | 120 mg/kg | Syngeneic mice with Lewis lung carcinomas, Athymic mice with H460 xenografts | [1] |
| Effect | Suppression of tumor growth | Syngeneic mice with Lewis lung carcinomas, Athymic mice with H460 xenografts | [1] |
| Reduction in Ki67-positive cells | Lewis lung carcinoma xenografts | [1] |
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of action of 5MPN in inhibiting cancer cell proliferation.
Caption: Experimental workflow for evaluating the efficacy of 5MPN.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
In Vitro PFKFB4 Kinase Assay
This protocol is adapted from previously described methods for assaying PFKFB4 kinase activity.
-
Objective: To determine the inhibitory effect of 5MPN on the kinase activity of recombinant PFKFB4.
-
Materials:
-
Recombinant human PFKFB4 enzyme
-
Fructose-6-phosphate (F6P)
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
5MPN stock solution (in DMSO)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of 5MPN in kinase assay buffer. Also, prepare a vehicle control (DMSO).
-
In a 96-well plate, add the recombinant PFKFB4 enzyme to each well.
-
Add the 5MPN dilutions or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a substrate mix containing F6P and ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding the substrate mix to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the amount of ADP produced, which is proportional to the kinase activity, using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percentage of inhibition for each 5MPN concentration relative to the vehicle control and determine the IC50 value.
-
Intracellular Fructose-2,6-Bisphosphate (F2,6BP) Measurement
This protocol is based on a spectrophotometric method.
-
Objective: To quantify the levels of intracellular F2,6BP in cells treated with 5MPN.
-
Materials:
-
Cancer cell lines (e.g., H460)
-
5MPN
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Neutralization buffer (e.g., 0.1 M HCl with 20 mM HEPES)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2)
-
Pyrophosphate:fructose-6-phosphate 1-phosphotransferase (PFP)
-
Aldolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase
-
NADH
-
Fructose-6-phosphate
-
Spectrophotometer
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of 5MPN or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Harvest the cells and lyse them using the cell lysis buffer.
-
Neutralize the cell lysates with the neutralization buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
In a cuvette, prepare a reaction mixture containing assay buffer, NADH, and the coupling enzymes.
-
Add a portion of the cell lysate to the cuvette.
-
Initiate the reaction by adding PFP and fructose-6-phosphate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH and is proportional to the amount of F2,6BP in the sample.
-
Calculate the F2,6BP concentration based on a standard curve generated with known amounts of F2,6BP.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of 5MPN on the viability and proliferation of cancer cells.
-
Materials:
-
Cancer cell lines
-
5MPN
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of 5MPN or vehicle control for the desired duration (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of 5MPN on the cell cycle distribution of cancer cells.
-
Materials:
-
Cancer cell lines
-
5MPN
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with 5MPN or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by slowly adding ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
In Vivo Xenograft Tumor Growth Study
-
Objective: To evaluate the anti-tumor efficacy of 5MPN in a preclinical animal model.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line (e.g., H460)
-
Matrigel (optional)
-
5MPN formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer 5MPN (e.g., 120 mg/kg) or vehicle control orally to the respective groups on a predetermined schedule (e.g., daily).
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki67).
-
Compare the tumor growth curves between the treatment and control groups to assess the efficacy of 5MPN.
-
References
- 1. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intracellular ATP Levels are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the sugar metabolism of tumors with a first-in-class 6-phosphofructo-2-kinase (PFKFB4) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
